

# A Comparative Guide to OSK vs. OSKM Reprogramming for Induced Pluripotency

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For researchers and professionals in drug development, the generation of induced pluripotent stem cells (iPSCs) is a cornerstone of modern regenerative medicine and disease modeling. The choice of reprogramming factors is a critical determinant of the efficiency, kinetics, and quality of the resulting iPSCs. This guide provides an objective comparison of the two most common cocktails: the three-factor "OSK" combination (Oct4, Sox2, Klf4) and the four-factor "OSKM" combination, which includes the proto-oncogene c-Myc.

At a Glance: OSK vs. OSKM Reprogramming

Feature	OSK (Oct4, Sox2, Klf4)	OSKM (Oct4, Sox2, Klf4, c- Myc)
Reprogramming Efficiency	Lower	Significantly Higher[1]
Reprogramming Kinetics	Slower	Faster
Tumorigenicity Risk	Lower	Higher, due to potential c-Myc reactivation[1]
iPSC Quality	Generally considered safer for clinical applications	Can produce high-quality iPSCs, but with safety concerns
Mechanism of c-Myc Action	N/A	Enhances proliferation, global transcriptional amplification, and chromatin remodeling.



# Quantitative Comparison of Reprogramming Efficacy

The inclusion of c-Myc in the reprogramming cocktail has a profound impact on the efficiency and speed of iPSC generation. While specific efficiencies can vary depending on the cell type, delivery method, and experimental conditions, the general trend is a marked increase with OSKM.

Parameter	OSK	OSKM	Source
Reprogramming Efficiency (Human Fibroblasts)	~0.001% - 0.01%	~0.01% - 0.1%	Estimated from multiple sources
Time to iPSC Colony Appearance (Mouse Embryonic Fibroblasts)	Slower, with colonies appearing later	Faster, with colonies appearing earlier[2]	Velychko et al., 2019[2]
Relative Efficiency (SKM vs. OSKM in MEFs)	N/A (This study used SKM)	SKM reprogramming efficiency is approximately 30% of OSKM[2]	Velychko et al., 2019[2]

## The Role of c-Myc in Reprogramming

c-Myc is a transcription factor with a multifaceted role in cellular processes, and its inclusion in the reprogramming cocktail contributes to the enhanced efficiency of iPSC generation through several mechanisms:

- Promotion of Cell Proliferation: c-Myc is a potent driver of the cell cycle, pushing somatic
  cells to divide more rapidly. This increased proliferation is thought to provide more
  opportunities for the stochastic events of reprogramming to occur.[3]
- Global Transcriptional Amplification: c-Myc can act as a non-specific amplifier of gene expression, which may help to destabilize the somatic cell identity and facilitate the transition to a pluripotent state.



- Chromatin Remodeling: c-Myc can recruit histone acetyltransferases (HATs) to chromatin, leading to a more open and transcriptionally permissive chromatin state. This facilitates the binding of the other reprogramming factors (Oct4, Sox2, and Klf4) to their target genes.
- Interaction with Signaling Pathways: c-Myc is intricately linked with various signaling
  pathways, including those involved in apoptosis and cell growth. For instance, its
  overexpression can induce the p53 tumor suppressor pathway, leading to apoptosis in some
  cells, while in others, it drives the necessary proliferation for reprogramming.[4]

# **Experimental Protocols**

The following is a generalized protocol for the generation of iPSCs from human fibroblasts using lentiviral transduction. This protocol can be adapted for both OSK and OSKM reprogramming by simply omitting the c-Myc-containing lentivirus for the OSK condition.

#### Materials:

- Human dermal fibroblasts (HDFs)
- DMEM with 10% FBS and 1% Penicillin-Streptomycin (Fibroblast Medium)
- Lentiviral vectors encoding human OCT4, SOX2, KLF4, and c-MYC (for OSKM) or OCT4, SOX2, and KLF4 (for OSK)
- Polybrene
- Trypsin-EDTA
- Human ESC medium (e.g., mTeSR1 or E8)
- Matrigel-coated plates
- Basic fibroblast growth factor (bFGF)

### Procedure:

• Cell Seeding: Seed HDFs at a density of 5 x 10<sup>4</sup> cells per well in a 6-well plate with Fibroblast Medium. Culture overnight at 37°C and 5% CO2.



### Lentiviral Transduction:

- On the following day, replace the medium with fresh Fibroblast Medium containing Polybrene (final concentration 4-8 μg/mL).
- Add the lentiviruses for the respective reprogramming factors (OSKM or OSK) to the cells.
   The multiplicity of infection (MOI) for each virus should be optimized for the specific cell line.
- Incubate for 12-24 hours at 37°C and 5% CO2.

#### Post-Transduction Culture:

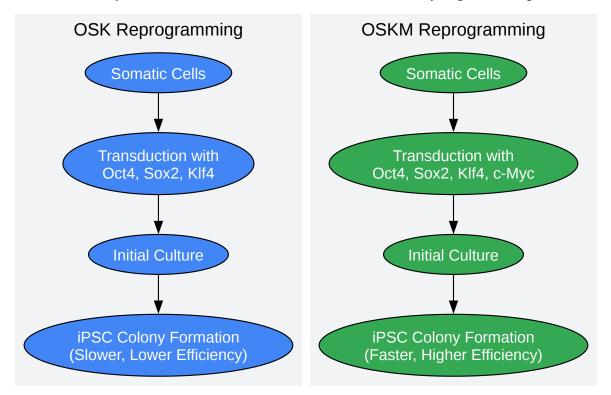
- After the incubation period, remove the virus-containing medium and replace it with fresh Fibroblast Medium.
- Culture the cells for an additional 4-6 days, changing the medium every other day.
- Transition to Pluripotent Stem Cell Culture:
  - Around day 7 post-transduction, the cells will be ready to be transferred to a Matrigelcoated plate.
  - Wash the cells with PBS and detach them using Trypsin-EDTA.
  - Resuspend the cells in human ESC medium supplemented with bFGF and plate them onto a Matrigel-coated 6-well plate.
- iPSC Colony Formation and Isolation:
  - Continue to culture the cells in human ESC medium, changing the medium daily.
  - iPSC colonies should start to appear between days 14 and 28.
  - Once the colonies are large enough, they can be manually picked and expanded on new Matrigel-coated plates for further characterization.



# Visualizing the Reprogramming Process and c-Myc's Influence

To better understand the workflows and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.

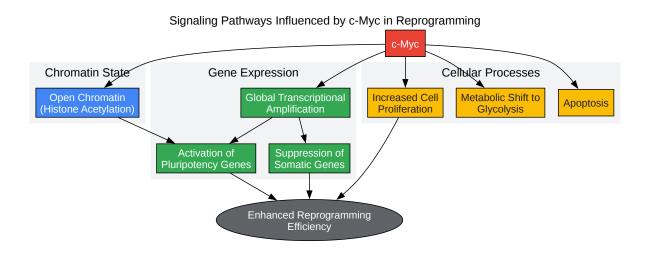
### Comparative Workflow of OSK vs. OSKM Reprogramming



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Caption: Comparative workflow of OSK vs. OSKM reprogramming.





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Caption: Signaling pathways influenced by c-Myc in reprogramming.

### Conclusion

The choice between OSK and OSKM reprogramming cocktails involves a trade-off between efficiency and safety. The inclusion of c-Myc in the OSKM cocktail significantly enhances the speed and yield of iPSC generation, making it a valuable tool for research purposes where large numbers of iPSCs are required. However, the oncogenic nature of c-Myc raises safety concerns for the clinical application of OSKM-derived iPSCs. For therapeutic development, the slower and less efficient OSK method is often preferred due to the lower risk of tumorigenicity. Ultimately, the decision of which cocktail to use will depend on the specific goals of the research and the intended application of the resulting iPSCs.

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